(2-Bromo-6-quinolyl)methanamine
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Overview
Description
(2-Bromo-6-quinolyl)methanamine: is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a bromine atom at the 2-position and an amine group at the methylene position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-quinolyl)methanamine typically involves the bromination of 6-quinolinemethanamine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-6-quinolyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form the corresponding quinoline derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ether).
Major Products Formed:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce imines or nitriles.
- Reduction reactions result in reduced quinoline derivatives .
Scientific Research Applications
Chemistry: (2-Bromo-6-quinolyl)methanamine is used as a building block in organic synthesis for the preparation of more complex quinoline derivatives. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It is used in the development of new drugs targeting specific biological pathways .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs for treating infectious diseases and cancer .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (2-Bromo-6-quinolyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
6-Quinolinemethanamine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromoquinoline: Lacks the methanamine group, limiting its applications in biological research.
2-Aminoquinoline: Contains an amino group at the 2-position instead of the methanamine group, leading to different reactivity and applications.
Uniqueness: (2-Bromo-6-quinolyl)methanamine is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
(2-bromoquinolin-6-yl)methanamine |
InChI |
InChI=1S/C10H9BrN2/c11-10-4-2-8-5-7(6-12)1-3-9(8)13-10/h1-5H,6,12H2 |
InChI Key |
XOMQSYBHQAFGQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1CN |
Origin of Product |
United States |
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